molecular formula C8H4BrNO2S B14753935 6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole

6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No.: B14753935
M. Wt: 258.09 g/mol
InChI Key: JCFFUQXCCQRUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole is a heterocyclic compound that features a bromine atom attached to a benzothiazole ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole
  • 6-chloro-[1,3]dioxolo[4,5-f][1,3]benzothiazole
  • 6-fluoro-[1,3]dioxolo[4,5-f][1,3]benzothiazole

Uniqueness

6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and electronic properties. This makes it distinct from other halogenated derivatives and allows for specific applications in various fields.

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2

InChI Key

JCFFUQXCCQRUPJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.